3,6-Dimethylpyrazine-2,5-dicarboxylic acid

Descripción general

Descripción

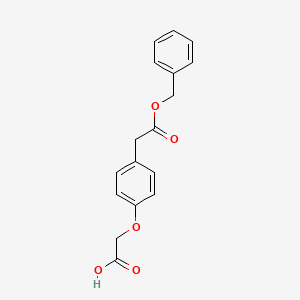

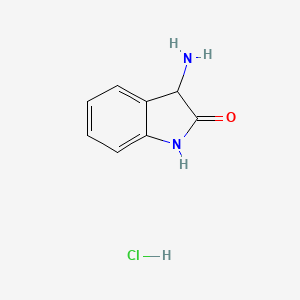

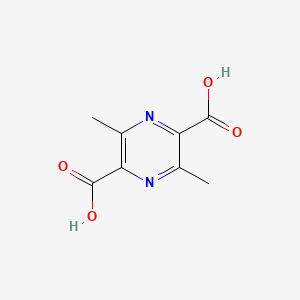

3,6-Dimethylpyrazine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C8H8N2O4 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of this compound involves the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate . This process results in high yields of the compound .Molecular Structure Analysis

The crystal structure of this compound, reported for the first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine . This reaction is facilitated by selenium dioxide and silver nitrate .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate can be produced through the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine. This process yields high-quality hydrates, with a crystal structure that consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules. This synthesis method and the resulting molecular structure have broad implications for chemical engineering and materials science (Rambaran et al., 2009).

Chemical Derivatives and Applications

Research shows that this compound can be converted into various derivatives. These derivatives have potential applications in fields like organic synthesis, pharmaceutical chemistry, and materials science. For instance, one study demonstrated the conversion of pyrazine 2,5-dicarboxylic acid into monocarbamoyl- and monocarboxyhydrazide derivatives, expanding the range of its applications (Schut, Mager & Berends, 2010).

Vapor and Liquid Phase Oxidation

The oxidation of 2,5-dimethylpyrazine in both vapor and liquid phases has been a subject of research. In the vapor phase, oxidation on vanadium-molybdenum oxide catalysts modified with silver oxide yields important compounds. Liquid-phase oxidation in the presence of a strong base and an interphase catalyst also produces significant results. These findings are crucial for chemical production processes and the development of industrial catalysts (Iovel' et al., 1990).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dimethylpyrazine, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Direcciones Futuras

The unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules in the crystal structure of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid suggests potential applications in the field of crystal engineering . Further studies on its hydrogen bonding applications are currently being pursued .

Mecanismo De Acción

Target of Action

It is known that this compound forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . This suggests that it may interact with biological targets that have a strong affinity for hydrogen bonding.

Mode of Action

It is known that the compound forms a unique three-dimensional lattice structure through hydrogen bonding . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its structure and hydrogen bonding capabilities, it may potentially influence pathways that involve hydrogen bond-dependent interactions .

Pharmacokinetics

Its solubility and stability in various organic solvents suggest that it may have good bioavailability .

Result of Action

Its ability to form a unique three-dimensional lattice structure suggests that it may have significant effects on the structure and function of its targets .

Action Environment

The action of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid can be influenced by environmental factors such as temperature, fluorinion, and shear stress . These factors can affect the compound’s ability to form gels and its thermotropic behavior .

Propiedades

IUPAC Name |

3,6-dimethylpyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-5(7(11)12)10-4(2)6(9-3)8(13)14/h1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHHZKDJQVMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)